Ethyl 3-bromo-1,2,4-thiadiazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-bromo-1,2,4-thiadiazole-5-carboxylate is a heterocyclic compound containing sulfur, nitrogen, and bromine atoms. It is part of the thiadiazole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-bromo-1,2,4-thiadiazole-5-carboxylate typically involves the reaction of ethyl 3-methyl-1,2,4-thiadiazole-5-carboxylate with bromine under controlled conditions. The reaction is carried out in an organic solvent such as ethanol, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then subjected to rigorous quality control measures to ensure its suitability for various applications .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-bromo-1,2,4-thiadiazole-5-carboxylate undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The thiadiazole ring can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as ethanol or methanol.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.
Major Products Formed
Substitution Reactions: Products include various substituted thiadiazole derivatives.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the thiadiazole ring.
Scientific Research Applications
Ethyl 3-bromo-1,2,4-thiadiazole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: Used in the production of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of ethyl 3-bromo-1,2,4-thiadiazole-5-carboxylate involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial growth by interfering with essential metabolic pathways .
Comparison with Similar Compounds
Ethyl 3-bromo-1,2,4-thiadiazole-5-carboxylate can be compared with other similar compounds such as:
Ethyl 5-bromo-1,2,3-thiadiazole-4-carboxylate: Similar structure but different substitution pattern.
Ethyl 3-methyl-1,2,4-thiadiazole-5-carboxylate: Lacks the bromine atom, leading to different chemical reactivity and biological activity.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique chemical structure and reactivity make it a valuable tool for the development of new materials and drugs.
Properties
Molecular Formula |
C5H5BrN2O2S |
---|---|
Molecular Weight |
237.08 g/mol |
IUPAC Name |
ethyl 3-bromo-1,2,4-thiadiazole-5-carboxylate |
InChI |
InChI=1S/C5H5BrN2O2S/c1-2-10-4(9)3-7-5(6)8-11-3/h2H2,1H3 |
InChI Key |
KLPWSMCXUWGOCW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC(=NS1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.